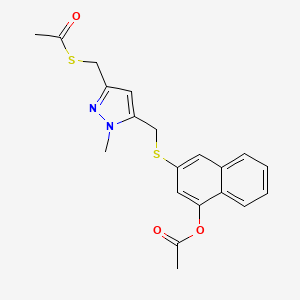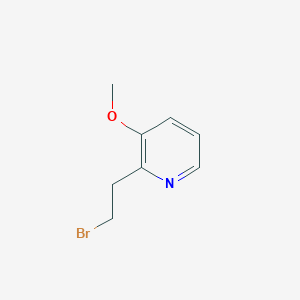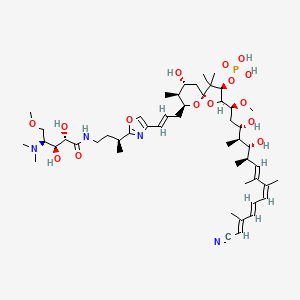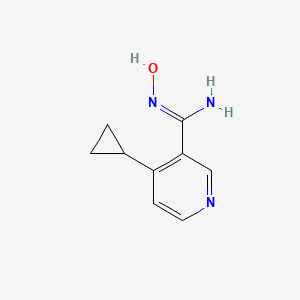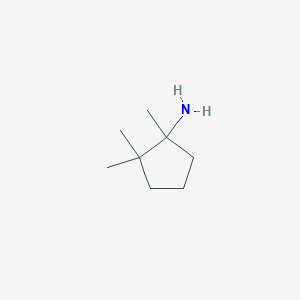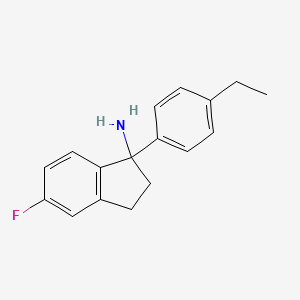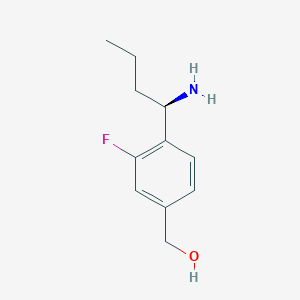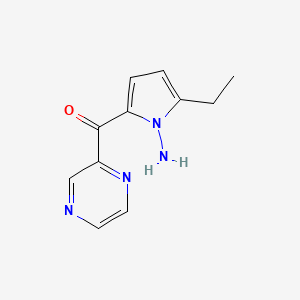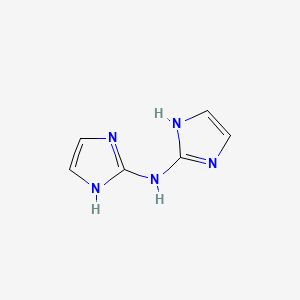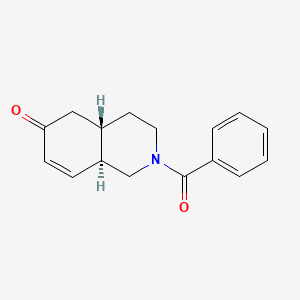![molecular formula C7H11N3O2 B13120681 7-Methyltetrahydroimidazo[1,5-A]pyrazine-1,3(2H,5H)-dione CAS No. 70336-01-5](/img/structure/B13120681.png)
7-Methyltetrahydroimidazo[1,5-A]pyrazine-1,3(2H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyltetrahydroimidazo[1,5-A]pyrazine-1,3(2H,5H)-dione is a heterocyclic compound that belongs to the class of imidazopyrazines. This compound is characterized by its unique bicyclic structure, which includes an imidazole ring fused to a pyrazine ring. The presence of a methyl group at the 7th position and the dione functionality at the 1st and 3rd positions contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyltetrahydroimidazo[1,5-A]pyrazine-1,3(2H,5H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-methylpyrazine with glyoxal in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often employed to reduce the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyltetrahydroimidazo[1,5-A]pyrazine-1,3(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenation using N-bromosuccinimide, alkylation using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives with increased oxygen content.
Reduction: Formation of reduced derivatives with additional hydrogen atoms.
Substitution: Formation of halogenated or alkylated derivatives with modified functional groups.
Applications De Recherche Scientifique
7-Methyltetrahydroimidazo[1,5-A]pyrazine-1,3(2H,5H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 7-Methyltetrahydroimidazo[1,5-A]pyrazine-1,3(2H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. Alternatively, it may interact with receptors on the cell surface, modulating intracellular signaling pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
- 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine
Uniqueness
7-Methyltetrahydroimidazo[1,5-A]pyrazine-1,3(2H,5H)-dione is unique due to the presence of the methyl group at the 7th position and the dione functionality at the 1st and 3rd positions. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
70336-01-5 |
|---|---|
Formule moléculaire |
C7H11N3O2 |
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
7-methyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione |
InChI |
InChI=1S/C7H11N3O2/c1-9-2-3-10-5(4-9)6(11)8-7(10)12/h5H,2-4H2,1H3,(H,8,11,12) |
Clé InChI |
NNXQYAWCIPUSQN-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN2C(C1)C(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[b]thiophene-5-carboximidamide](/img/structure/B13120608.png)
![2-[[(5-Bromo-4-chloro-3-pyridyl)methyl]amino]ethanol](/img/structure/B13120611.png)
